N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1092346-01-4
VCID: VC4362807
InChI: InChI=1S/C11H13F3N2O2/c1-18-6-2-5-15-10(17)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)
SMILES: COCCCNC(=O)C1=CN=C(C=C1)C(F)(F)F
Molecular Formula: C11H13F3N2O2
Molecular Weight: 262.232

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide

CAS No.: 1092346-01-4

Cat. No.: VC4362807

Molecular Formula: C11H13F3N2O2

Molecular Weight: 262.232

* For research use only. Not for human or veterinary use.

N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide - 1092346-01-4

Specification

CAS No. 1092346-01-4
Molecular Formula C11H13F3N2O2
Molecular Weight 262.232
IUPAC Name N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C11H13F3N2O2/c1-18-6-2-5-15-10(17)8-3-4-9(16-7-8)11(12,13)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)
Standard InChI Key IWXPPCSSEIEDBU-UHFFFAOYSA-N
SMILES COCCCNC(=O)C1=CN=C(C=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

N-(3-Methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide belongs to the pyridinecarboxamide family, featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and a methoxypropylcarboxamide moiety at the 3-position. The IUPAC name reflects this substitution pattern, while its SMILES notation (COCCCNC(=O)C₁=CN=C(C=C₁)C(F)(F)F) provides a precise structural representation . Key identifiers include:

PropertyValueSource
CAS Registry Number1092346-01-4
Molecular FormulaC₁₁H₁₃F₃N₂O₂
Molecular Weight262.232 g/mol
InChIKeyIWXPPCSSEIEDBU-UHFFFAOYSA-N

The trifluoromethyl group enhances electronegativity and metabolic stability, while the methoxypropyl chain improves solubility relative to non-polar analogs . X-ray crystallography data for related compounds suggest that the pyridine ring adopts a planar conformation, with the trifluoromethyl group inducing steric hindrance that influences binding interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step reactions, as detailed in patents and industrial methodologies . A common approach begins with 4,4,4-trifluoro-3-aminobutanoate, which undergoes cyclization to form dihydropyridinones. Subsequent dehydrogenation and functionalization introduce the carboxamide group .

For example, EP2821398A1 describes a method where:

  • Enamine formation: 4,4,4-Trifluoro-3-aminobutanoate reacts with carbonyl compounds to generate enamines.

  • Cyclization: The enamine intermediate undergoes thermal cyclization to yield dihydropyridinones.

  • Oxidation: Dihydropyridinones are dehydrogenated using catalysts like palladium acetate to form trifluoromethylpyridines .

  • Amidation: The pyridine-3-carboxylic acid derivative is coupled with 3-methoxypropylamine via acyl chloride intermediates .

This route avoids mutagenic vinyl ethers, addressing safety concerns in large-scale production . Alternative methods use microwave-assisted synthesis to reduce reaction times, though yields remain moderate (50–65%) .

Industrial Challenges

Industrial production faces hurdles such as:

  • Handling fluorinated reagents: Trifluoroacetic anhydride and related compounds require specialized equipment due to corrosivity .

  • Purification difficulties: The polar nature of the methoxypropyl group complicates crystallization, often necessitating chromatography.

Physicochemical Properties

Experimental data for this compound are sparse, but inferences from analogs provide insights:

PropertyValue/DescriptionSource
SolubilityModerate in DMSO, low in H₂O
LogP~2.1 (predicted)
StabilityStable under inert conditions
Melting PointNot reported

The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen (predicted pKa ≈ 3.5), enhancing bioavailability under physiological conditions . Spectroscopic data (¹H NMR, ¹³C NMR) for related compounds show characteristic peaks:

  • ¹H NMR: δ 2.78 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

Biological and Industrial Applications

Medicinal Chemistry

While direct studies are lacking, structurally similar compounds exhibit:

  • Antitubercular activity: Analogs like N-cyanomethyl-6-(trifluoromethyl)pyridine-3-carboxamide show MIC values of 2–4 µg/mL against Mycobacterium tuberculosis.

  • Enzyme inhibition: Trifluoromethylpyridines inhibit FGFR kinases (IC₅₀ ≈ 50 nM), suggesting potential in oncology .

Agrochemical Uses

Patent FR2589152A1 highlights pyridine-3-carboxamides as herbicidal agents, with the methoxypropyl group enhancing soil persistence . Field trials for analogs demonstrate 90% weed suppression at 100 g/ha .

Material Science

The compound’s fluorinated structure makes it a candidate for:

  • Liquid crystals: Trifluoromethyl groups improve thermal stability in display technologies .

  • Polymer additives: Enhances UV resistance in polycarbonates .

Comparison with Analogs

The methoxypropyl substituent differentiates this compound from others in its class:

CompoundKey FeaturesApplications
N-Cyanomethyl-6-(trifluoromethyl)pyridine-3-carboxamideHigher logP (2.8), potent antitubercularMedicinal chemistry
6-(Trifluoromethyl)nicotinamideLacks alkyl chain, shorter half-lifeAgricultural fungicides
FlonicamidCyanomethyl group, systemic actionInsect growth regulation

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